1-iodo-3-nitropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-iodo-3-nitropropane is a halogenated nitroalkane compound with the molecular formula C3H6INO2.
Vorbereitungsmethoden
1-iodo-3-nitropropane can be synthesized through several synthetic routes. One common method involves the iodination of 3-nitropropane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-iodo-3-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major products formed from these reactions include substituted nitropropanes, amines, and oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
1-iodo-3-nitropropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-iodo-3-nitropropane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects .
Vergleich Mit ähnlichen Verbindungen
1-iodo-3-nitropropane can be compared with other nitroalkanes such as:
- Nitromethane
- Nitroethane
- 1-nitropropane
- 2-nitropropane
Eigenschaften
CAS-Nummer |
57308-87-9 |
---|---|
Molekularformel |
C3H6INO2 |
Molekulargewicht |
214.99 g/mol |
IUPAC-Name |
1-iodo-3-nitropropane |
InChI |
InChI=1S/C3H6INO2/c4-2-1-3-5(6)7/h1-3H2 |
InChI-Schlüssel |
UTSDWNXMKBEJCR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[N+](=O)[O-])CI |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.